molecular formula C17H10O4 B2674436 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 29874-34-8

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2674436
CAS No.: 29874-34-8
M. Wt: 278.263
InChI Key: KFHYAPITKWBLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-1H-indene-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole or indene-dione moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.

    Affecting Cellular Processes: Influencing cell signaling, apoptosis, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-benzodioxol-5-yl)methylidene]aminoacetic acid
  • 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
  • 1-benzo[1,3]dioxol-5-yl derivatives

Uniqueness

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione stands out due to its unique combination of the benzodioxole and indene-dione moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-16-11-3-1-2-4-12(11)17(19)13(16)7-10-5-6-14-15(8-10)21-9-20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHYAPITKWBLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.